N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide
Description
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a synthetic acetamide derivative characterized by three distinct structural motifs:
- Cyclopropyl group: A strained three-membered ring attached to the amide nitrogen.
- 1-Methyl-1H-pyrrol-2-ylmethyl substituent: A pyrrole ring with a methyl group at the N1 position, linked via a methylene bridge.
- 4-(Propan-2-ylsulfanyl)phenyl group: A phenyl ring substituted with an isopropylthioether at the para position.
The cyclopropyl group may enhance metabolic stability, while the sulfur-containing substituent could influence lipophilicity and binding interactions .
Properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-15(2)24-19-10-6-16(7-11-19)13-20(23)22(17-8-9-17)14-18-5-4-12-21(18)3/h4-7,10-12,15,17H,8-9,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCISWGKDWDPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N(CC2=CC=CN2C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Amide Substituents
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (): Shares the acetamide core and a para-sulfanylphenyl group but replaces the cyclopropyl-pyrrole moiety with a pyrazolone ring. Exhibits planar amide groups and forms R₂²(10) hydrogen-bonded dimers in crystallography, enhancing stability .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
Sulfur-Containing Analogues
2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide ():
- N-(1-[(5-Cyanopyridin-2-yl)methyl]-1H-pyrazol-3-yl)-2-{4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetamide (): Contains a trifluoromethylcyclopropyl group instead of the isopropylthioether. The electron-withdrawing CF₃ group increases metabolic resistance but may reduce bioavailability due to heightened hydrophobicity .
Pyrrole-Containing Analogues
- 2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (): Shares the 1-methylpyrrole substituent but lacks the cyclopropyl and sulfanyl groups.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound likely enhances resistance to oxidative metabolism compared to pyrazolone-containing analogues (e.g., ) .
- Lipophilicity : The isopropylthioether group increases logP values, favoring blood-brain barrier penetration over polar tetrazole derivatives () .
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